2-(Phenylmethylene)heptyl butyrate is a chemical compound with the molecular formula CHO. It is classified as an ester, specifically formed from the reaction of heptyl alcohol and butyric acid with a phenylmethylene group. This compound is notable for its potential applications in various fields, including fragrance and flavor industries due to its aromatic properties.
The compound can be synthesized through organic reactions involving heptanal and butyric acid. Its structural characteristics are similar to other cinnamic acid derivatives, which are widely studied for their biological activities and applications in perfumery and food industries.
2-(Phenylmethylene)heptyl butyrate falls under the category of esters in organic chemistry. Esters are typically characterized by their pleasant fragrances and are commonly used in flavors and perfumes. The compound's structure includes a phenyl group, which contributes to its aromatic properties.
The synthesis of 2-(Phenylmethylene)heptyl butyrate can be achieved through several methods, predominantly via esterification reactions. The most common approach involves:
The molecular structure of 2-(Phenylmethylene)heptyl butyrate features:
The structural representation can be described using its SMILES notation: CCCCCCC(=O)OCC=CC1=CC=CC=C1
.
2-(Phenylmethylene)heptyl butyrate can undergo various chemical reactions typical of esters, including:
The mechanism of action for 2-(Phenylmethylene)heptyl butyrate primarily revolves around its interactions with biological systems:
2-(Phenylmethylene)heptyl butyrate has several applications:
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6